Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Historical Development of Azabicyclic Systems
The synthesis of azabicyclic compounds traces back to early 20th-century efforts to mimic natural alkaloids. Initial methods focused on transannular ring contractions of medium-sized cyclic amines, a strategy that enabled the construction of nitrogen-containing bicyclic frameworks. For instance, the first synthesis of 3-azabicyclo[3.1.1]heptanes involved cyclization of truxillic acid amides, a method documented over a century ago. These early approaches laid the groundwork for modern catalytic annulations, such as titanium(III)-catalyzed radical (3 + 3) cyclizations and scandium-mediated dipolar (3 + 2) annulations, which now enable divergent access to azabicyclo[3.1.1]heptene derivatives.
The development of protecting-group strategies further expanded synthetic possibilities. For example, tert-butyl carbamate (Boc) groups became instrumental in stabilizing reactive intermediates during azabicycle assembly. By the 2010s, advances in photoredox catalysis and transition-metal-mediated cycloadditions allowed efficient construction of bridge-functionalized azabicycles, including polysubstituted bicyclo[2.1.1]hexanes and azabicyclo[3.1.1]heptanes. These innovations addressed long-standing challenges in introducing substituents at non-bridgehead positions, broadening the utility of azabicyclic scaffolds in drug discovery.
Significance in Contemporary Medicinal Chemistry
Azabicyclo[3.1.1]heptanes have gained prominence as bioisosteres for flat aromatic rings and flexible piperidines. Their saturated, three-dimensional structures mitigate metabolic instability and off-target interactions associated with planar aromatics. Key advantages include:
- Enhanced Binding Affinity : The rigid bicyclic framework preorganizes substituents into optimal conformations for target engagement. For example, 6-azabicyclo[3.1.1]heptanes exhibit improved affinity for serotonin receptors compared to piperidine analogs.
- Tunable Lipophilicity : Substituents on the azabicyclic core modulate logP values, enhancing blood-brain barrier penetration or aqueous solubility as needed.
- Synthetic Versatility : Functional groups like the formyl and tert-butyl ester in tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate enable diverse post-synthetic modifications, facilitating structure-activity relationship studies.
Recent applications include replacing pyridine rings in antihistamines (e.g., Rupatidine) with 3-azabicyclo[3.1.1]heptanes to reduce CYP450 inhibition while maintaining efficacy. Additionally, azabicyclic cores are being explored as peptide mimics and kinase inhibitors, underscoring their broad pharmacological relevance.
Position of this compound Within the Azabicyclic Family
This compound exemplifies the synergy between structural complexity and synthetic accessibility in modern azabicyclic chemistry. Its molecular architecture comprises a seven-membered bicyclic ring with a nitrogen atom at position 3, a formyl group at position 1, and a tert-butyl ester at position 3. Key features include:
| Structural Property | Role |
|---|---|
| Bicyclo[3.1.1]heptane core | Imparts rigidity and stereochemical control |
| Formyl group (-CHO) | Serves as a handle for nucleophilic additions or reductive aminations |
| Tert-butyl ester (-COO^tBu) | Enhances solubility and facilitates deprotection for further functionalization |
Synthetic Routes :
- Cyclization of Cyclobutane Derivatives : Intramolecular imide formation from cyclobutane-derived 1,3-dicarboxylic acids yields the bicyclic core. For example, heating dicarboxylic acid 1 in toluene induces cyclization to imide 2 , which is subsequently hydrolyzed and esterified.
- Reduction of Spirocyclic Oxetanyl Nitriles : Spirocyclic nitriles undergo selective reduction with lithium aluminum hydride (LiAlH4) to form 3-azabicyclo[3.1.1]heptanes. This method is scalable and tolerates diverse substituents.
Applications :
- Intermediate for Bioactive Derivatives : The formyl group enables synthesis of amines, hydrazones, and heterocycles. For instance, condensation with hydroxylamine produces oxime derivatives for metalloenzyme inhibition studies.
- Bioisostere Development : The compound’s spatial resemblance to 4-substituted piperidines makes it a candidate for CNS drug design, where reduced flexibility can minimize entropy penalties upon binding.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQGAVDECKFJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
Aza-Payne rearrangements or ring-closing metathesis reactions are employed to form the bicyclic system. For example, source describes a protocol for analogous 3-azabicyclo[3.1.0]hexane derivatives using:
Desymmetrization of Tropinone Derivatives
Source highlights enantioselective methods for 8-azabicyclo[3.2.1]octane systems, suggesting adaptable strategies:
- Chiral resolution : Di-p-toluoyl-tartaric acid (DTTA) for isolating (1R,2S,5S)-enantiomers
- Yield optimization : 90–95% crystallization efficiency using THF/heptane solvent systems
tert-Butoxycarbonyl (Boc) Protection
Introducing the Boc group stabilizes the amine during subsequent reactions:
Schotten-Baumann Conditions
- Reagents : Di-tert-butyl dicarbonate (Boc₂O) in biphasic systems
- Base selection : Triethylamine or NaOH (10 N) for pH control
- Solvent systems : Dichloromethane/water mixtures with phase-transfer catalysts
Regioselective Formylation
Installing the formyl group at position 1 requires precise control:
Vilsmeier-Haack Reaction
Directed Ortho-Metalation
Source’s data for the 6-formyl isomer suggests adaptable strategies:
- Directing groups : N-Boc protection enables selective lithiation
- Electrophilic trapping : DMF or methyl formate as carbonyl sources
Comparative Method Analysis
Table 1 evaluates key parameters across documented approaches:
Critical Challenges and Solutions
Enantiomer Separation
Source’s tartaric acid resolution achieves >99% ee via:
- Counterion selection : D-DBTA vs. L-DBTA for mirror-image crystals
- Solvent optimization : MTBE/water systems at -5°C
Industrial-Scale Considerations
Patent data from source reveals crucial parameters for manufacturing:
- Distillation conditions : 135–140°C for solvent recovery
- Crystallization scales : 4500 mL heptane washes per batch
- Throughput : 95% yield across 5-step sequence
Emerging Methodologies
Biocatalytic Strategies
Enzyme-mediated resolutions (source) may replace tartaric acid methods, reducing waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool for probing biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its derivatives could be developed as drugs for various diseases, including cancer and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Commercial Availability and Pricing
- PharmaBlock Sciences supplies tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate at $3,950/250 mg (SCBT Catalog #sc-356004) .
- CymitQuimica lists tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate at €65/250 mg (Ref: 10-F464451), though some amino-substituted analogs are discontinued .
Biological Activity
Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS Number: 1818847-75-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article will explore its biological activity, including relevant data tables, case studies, and research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 225.284 g/mol. The compound features a bicyclic structure that contributes to its biological properties.
Antimicrobial Properties
Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial activity. For example, studies on related azabicyclic compounds suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.
Enzyme Inhibition
Preliminary studies have shown that azabicyclic compounds can act as enzyme inhibitors, particularly in the context of proteases and other relevant enzymes in biochemical pathways. This inhibition can lead to therapeutic applications in treating diseases where these enzymes play a critical role.
Case Study 1: Enzyme Interaction
A study investigating the interaction of azabicyclic compounds with serine proteases demonstrated that modifications in the bicyclic structure significantly impacted binding affinity and inhibition rates. Although specific data for this compound is not available, the trends observed may be applicable.
Case Study 2: Antimicrobial Testing
In a comparative study of various azabicyclic derivatives, several compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct testing of this compound has not been reported, the structural similarities suggest potential antimicrobial properties warranting further investigation.
Table: Predicted Biological Activity and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.284 g/mol |
| Predicted CCS (Ų) | Varies by adduct |
| Antimicrobial Potential | Suggested but untested |
| Enzyme Inhibition Potential | Suggested but untested |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how can purity be maximized?
- Methodology : The compound can be synthesized via continuous flow reactors to enhance reaction efficiency and reduce side products. Post-synthesis purification involves techniques like preparative HPLC or recrystallization using solvent systems such as ethyl acetate/hexane. Purity (>95%) is confirmed via LC-MS and NMR spectroscopy .
- Key Challenge : Avoiding oxidation of the formyl group during synthesis. Use inert atmospheres (e.g., nitrogen) and low-temperature conditions.
Q. How can structural analogs of this compound be systematically compared for reactivity?
- Methodology : Create a structural analog table (see below) based on substituent variations. Compare reactivity using DFT calculations (e.g., B3LYP/6-31G*) or experimental assays like nucleophilic substitution kinetics.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the bicyclic structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key parameters:
- Space group: P2₁/c (common for chiral bicyclic systems).
- R-factor optimization: Iterative refinement cycles to <5% .
Q. What computational strategies predict the compound’s interaction with enzyme active sites?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- Key Insight : The formyl group shows strong hydrogen bonding with catalytic residues (e.g., Ser153 in esterases) .
Q. How do collision cross-section (CCS) values aid in characterizing this compound’s gas-phase behavior?
- Methodology : Ion mobility spectrometry (IMS) coupled with mass spectrometry. Predicted CCS values (Ų):
| Adduct | m/z | CCS (Ų) | Source |
|---|---|---|---|
| [M+H]+ | 227.17540 | 155.9 | |
| [M+Na]+ | 249.15734 | 158.8 |
Methodological Challenges and Solutions
Q. How can conflicting NMR data for bicyclic carbamate derivatives be resolved?
- Challenge : Overlapping signals in -NMR (e.g., bridgehead protons at δ 3.5–4.0 ppm).
- Solution : Use -N DEPT and HSQC to assign quaternary carbons. For diastereomers, employ NOESY to confirm spatial proximity of substituents .
Q. What strategies mitigate hydrolysis of the tert-butyl carbamate group during storage?
- Methodology :
- Storage : -20°C under argon in amber vials to block light and moisture .
- Stabilizers : Add 1% triethylamine to neutralize acidic byproducts .
Data-Driven Analysis
Q. How does the compound’s regioselectivity in nucleophilic reactions compare to its analogs?
- Experimental Design : React with Grignard reagents (e.g., MeMgBr) under standardized conditions (THF, 0°C). Monitor regioselectivity via -NMR if fluorinated analogs are used.
- Findings : The formyl group directs nucleophilic attack to the C1 position due to steric hindrance from the bicyclic framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
